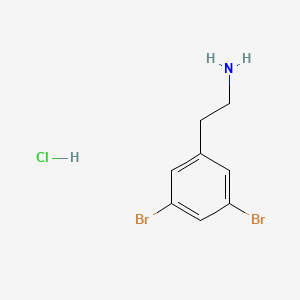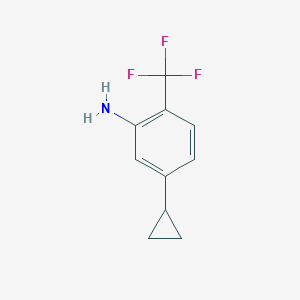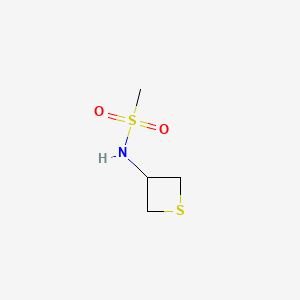
N-(thietan-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thietan-3-yl)methanesulfonamide is a sulfur-containing heterocyclic compound. It features a four-membered thietane ring, which is a type of thiaheterocycle. The presence of sulfur in the ring structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(thietan-3-yl)methanesulfonamide can be synthesized through the alkylation of sulfonamides with 2-chloromethylthiirane. This reaction typically occurs in the presence of a base, such as potassium hydroxide (KOH), in an aqueous medium . The reaction involves the thiirane-thietane rearrangement, leading to the formation of the thietane ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes involving the use of 2-chloromethylthiirane and sulfonamides can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(thietan-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the less substituted carbon atom adjacent to the sulfur atom.
Ring-Opening Reactions: The thietane ring can be opened under certain conditions, leading to the formation of different sulfur-containing compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Bases: Potassium hydroxide (KOH) and sodium methoxide are frequently used bases in these reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted thietanes and sulfonamides .
Aplicaciones Científicas De Investigación
N-(thietan-3-yl)methanesulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(thietan-3-yl)methanesulfonamide involves its interaction with molecular targets through its sulfur-containing ring. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity . Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiirane: A three-membered sulfur-containing ring, similar to thietane but with one less carbon atom.
Uniqueness
This compound is unique due to its combination of a thietane ring with a sulfonamide group. This structure imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with various biomolecules .
Propiedades
Número CAS |
2143492-08-2 |
|---|---|
Fórmula molecular |
C4H9NO2S2 |
Peso molecular |
167.3 g/mol |
Nombre IUPAC |
N-(thietan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H9NO2S2/c1-9(6,7)5-4-2-8-3-4/h4-5H,2-3H2,1H3 |
Clave InChI |
IMOFNIVOVHIYLY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)
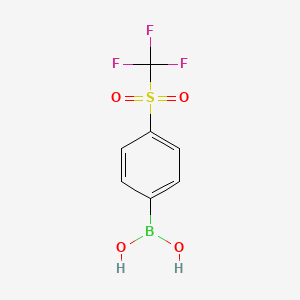
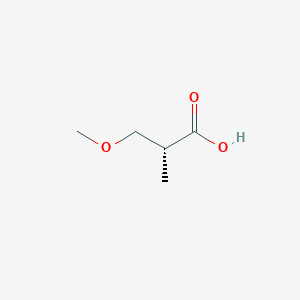
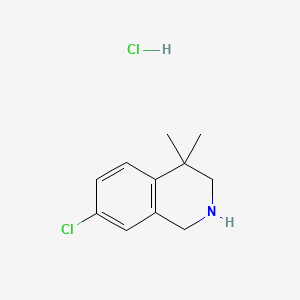
![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
![4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
![5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13455513.png)
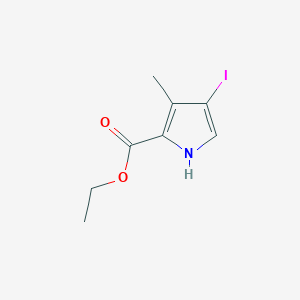

![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)
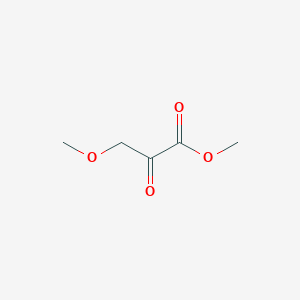
![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
